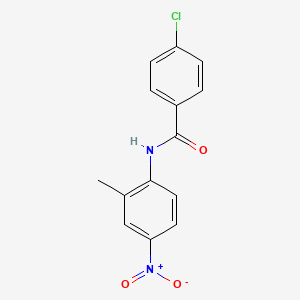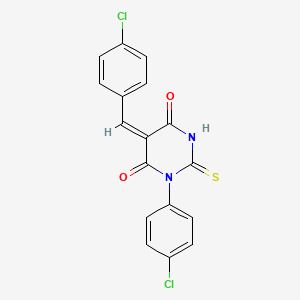![molecular formula C18H17N3O2 B5091099 N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as 4-phenyl-1,3-butadiene-1-carbohydrazide benzamide and has a molecular formula of C19H18N4O.
Mécanisme D'action
The mechanism of action of N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide in lab experiments include its potent pharmacological activities and its ability to inhibit various enzymes and signaling pathways that are involved in the development and progression of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
The future directions for the research on N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide include the development of more potent analogs of this compound that exhibit improved pharmacological activities and reduced toxicity. The use of this compound in combination with other anticancer drugs is also an area of future research. Additionally, the development of targeted drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide involves the reaction of 4-phenyl-1,3-butadiene-1-carbohydrazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then converted to the final product through a series of steps.
Applications De Recherche Scientifique
N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities such as antitumor, anticancer, and anti-inflammatory properties. This compound has also shown promising results in the treatment of various diseases such as breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[(2Z,4E)-1-hydrazinyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-21-18(23)16(13-7-10-14-8-3-1-4-9-14)20-17(22)15-11-5-2-6-12-15/h1-13H,19H2,(H,20,22)(H,21,23)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNDRWOIUCKQDM-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NN)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z,4E)-1-hydrazinyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
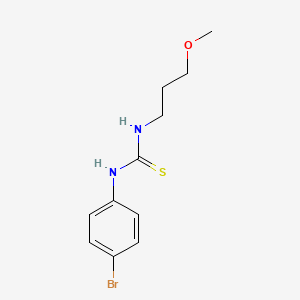
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)
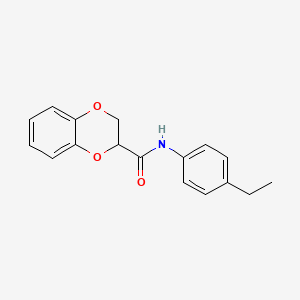
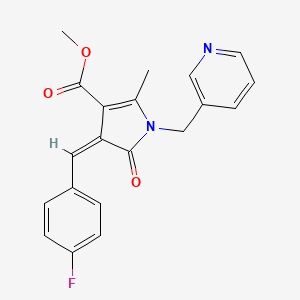
![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
